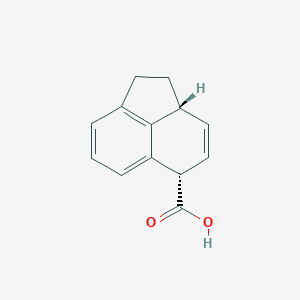
(2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid is an organic compound with a unique structure that includes a tetrahydroacenaphthylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of acenaphthylene derivatives under specific conditions to introduce the tetrahydro structure. The carboxylic acid group is then introduced through carboxylation reactions, often using Grignard reagents or other carboxylation agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of the tetrahydroacenaphthylene core, such as ketones, alcohols, and substituted acenaphthylenes .
Aplicaciones Científicas De Investigación
(2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism by which (2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in biochemical pathways. The exact pathways and molecular targets are still under investigation, but they are believed to involve modulation of oxidative stress and inhibition of certain enzymatic activities .
Comparación Con Compuestos Similares
Similar Compounds
(2aR,5S,14aR)-2a,4a,5,9,9,12b-Hexamethyl-2a,3,4,4a,4b,5,6,7,8,9,10,10a,12,12a,12b,13,14,14a-octadecahydro-2H-piceno[3,4-b]oxete-6a(2bH)-carboxylic acid: This compound shares a similar tetrahydro structure but with additional methyl groups and a different core structure.
(2aR,5S)-2a,3,3,5-tetramethyl-1,2,2a,3,4,5-hexahydroacenaphthylene: Another related compound with a similar core but different substituents.
Propiedades
Número CAS |
60143-69-3 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(3aR,5S)-1,2,3a,5-tetrahydroacenaphthylene-5-carboxylic acid |
InChI |
InChI=1S/C13H12O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,9,11H,4-5H2,(H,14,15)/t9-,11+/m1/s1 |
Clave InChI |
AJSYTIDHJNJSRH-KOLCDFICSA-N |
SMILES isomérico |
C1CC2=C3[C@H]1C=C[C@@H](C3=CC=C2)C(=O)O |
SMILES canónico |
C1CC2=C3C1C=CC(C3=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)
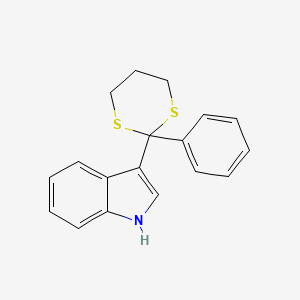
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
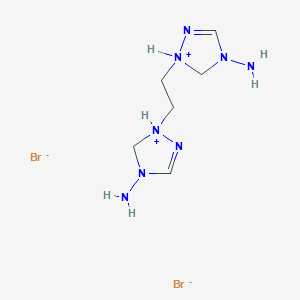


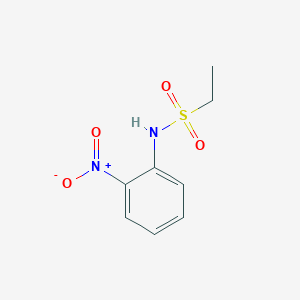
![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
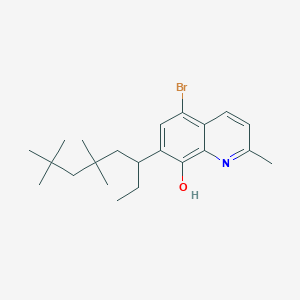
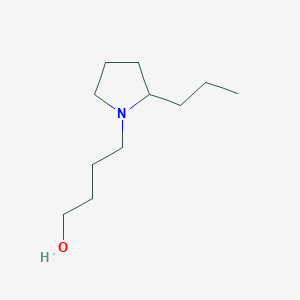
phosphanium iodide](/img/structure/B14607882.png)
